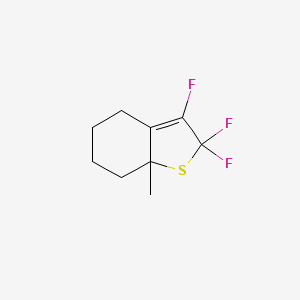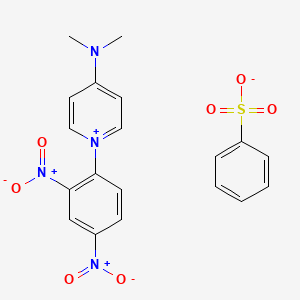
4-(Dimethylamino)-1-(2,4-dinitrophenyl)pyridin-1-ium benzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Dimethylamino)-1-(2,4-dinitrophenyl)pyridin-1-ium benzenesulfonate is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a pyridinium core substituted with dimethylamino and dinitrophenyl groups, along with a benzenesulfonate counterion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-1-(2,4-dinitrophenyl)pyridin-1-ium benzenesulfonate typically involves multi-step organic reactions. One common method includes the nitration of a pyridine derivative followed by the introduction of a dimethylamino group. The final step involves the formation of the pyridinium salt with benzenesulfonate as the counterion.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
4-(Dimethylamino)-1-(2,4-dinitrophenyl)pyridin-1-ium benzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of nitro groups, converting them into amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or nitro groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions result in the replacement of functional groups with new substituents.
科学研究应用
4-(Dimethylamino)-1-(2,4-dinitrophenyl)pyridin-1-ium benzenesulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-(Dimethylamino)-1-(2,4-dinitrophenyl)pyridin-1-ium benzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions. The specific pathways and molecular targets depend on the context of its application, such as its antimicrobial or anticancer activities.
相似化合物的比较
Similar Compounds
- 4-(Dimethylamino)-1-(2,4-dinitrophenyl)pyridine
- 4-(Dimethylamino)-1-(2,4-dinitrophenyl)pyridinium chloride
- 4-(Dimethylamino)-1-(2,4-dinitrophenyl)pyridinium bromide
Uniqueness
4-(Dimethylamino)-1-(2,4-dinitrophenyl)pyridin-1-ium benzenesulfonate is unique due to its specific combination of functional groups and counterion. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
111055-12-0 |
|---|---|
分子式 |
C19H18N4O7S |
分子量 |
446.4 g/mol |
IUPAC 名称 |
benzenesulfonate;1-(2,4-dinitrophenyl)-N,N-dimethylpyridin-1-ium-4-amine |
InChI |
InChI=1S/C13H13N4O4.C6H6O3S/c1-14(2)10-5-7-15(8-6-10)12-4-3-11(16(18)19)9-13(12)17(20)21;7-10(8,9)6-4-2-1-3-5-6/h3-9H,1-2H3;1-5H,(H,7,8,9)/q+1;/p-1 |
InChI 键 |
ZREHGDMGDOEIHM-UHFFFAOYSA-M |
规范 SMILES |
CN(C)C1=CC=[N+](C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Formamide, N-[2-methyl-1-(phenylthio)propyl]-](/img/structure/B14324186.png)
![1-[2-(Hydroxyimino)-2-(2-methylphenyl)ethyl]quinolin-1-ium chloride](/img/structure/B14324192.png)
![Dodecyl 4-[2-(3-benzoyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate](/img/structure/B14324193.png)
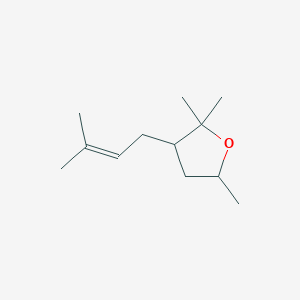
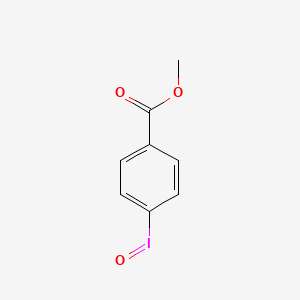
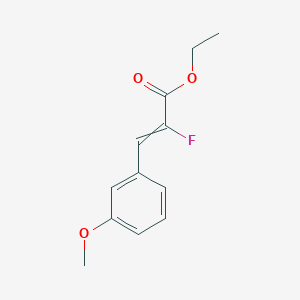

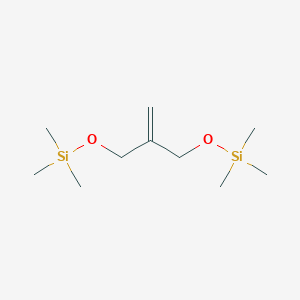

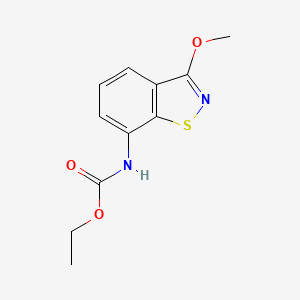
![N-{[Bis(3-methylphenoxy)phosphoryl]methyl}-N-(trifluoroacetyl)glycine](/img/structure/B14324233.png)
